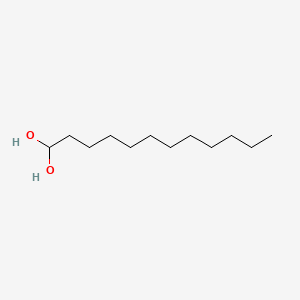
Dodecanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dodecanediol is a useful research compound. Its molecular formula is C12H26O2 and its molecular weight is 202.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Chemical and Industrial Applications
1.1 Surfactants and Plasticizers
Dodecanediol is utilized in the production of surfactants and plasticizers. Its properties allow it to improve the flexibility and durability of plastics. Specifically, 1,12-dodecanediol can replace 1,6-hexanediol in polyester and polyurethane synthesis, providing enhanced chemical resistance and reduced water absorption .
1.2 Coatings and Lubricants
Both forms of this compound serve as components in advanced coatings and lubricants. They are valued for their ability to enhance the performance characteristics of these materials, making them suitable for various industrial applications .
1.3 Nanoparticles Production
this compound has been employed in synthesizing metal nanoparticles (e.g., Fe(II), Co(II), Ni(II)) due to its reducing properties. This application is particularly relevant in materials science for developing nanostructures with specific functionalities .
Biomedical Applications
2.1 Drug Delivery Systems
this compound derivatives are being explored for use in biodegradable drug delivery systems. These systems can encapsulate therapeutic agents for targeted delivery, reducing systemic toxicity associated with conventional therapies . The incorporation of this compound into polymer matrices can enhance the release profiles of drugs, making them more effective .
2.2 Antitubercular Activity
Research has indicated that lipophilic diamines and amino alcohols derived from this compound exhibit significant antitubercular activity. This property highlights the potential of this compound-based compounds in treating tuberculosis .
2.3 Biocompatibility Studies
Studies have demonstrated that this compound-based materials possess favorable biocompatibility profiles, making them suitable for use in medical implants and tissue engineering applications . The ability to modify this compound chemically allows researchers to tailor its properties for specific biomedical uses.
Environmental Applications
3.1 Biodegradable Polymers
this compound is increasingly used in developing biodegradable polymers that can be employed in various applications, including packaging and agricultural films. These materials can reduce environmental impact by decomposing more readily than traditional plastics .
3.2 Bioremediation Efforts
The biodegradability of this compound makes it a candidate for use in bioremediation strategies aimed at cleaning up environmental pollutants. Its incorporation into polymeric materials can facilitate the degradation of harmful substances in contaminated environments .
Data Table: Summary of this compound Applications
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Chemical Industry | Surfactants, Plasticizers | Improved flexibility, chemical resistance |
| Industrial Coatings | Advanced coatings | Enhanced performance characteristics |
| Nanotechnology | Metal nanoparticles synthesis | Specific functionalities in materials science |
| Biomedical | Drug delivery systems | Targeted delivery with reduced toxicity |
| Antitubercular Drugs | Lipophilic diamines | Significant activity against tuberculosis |
| Environmental | Biodegradable polymers | Reduced environmental impact |
Case Studies
Case Study 1: Antitubercular Activity
A study synthesized a series of diamines from this compound derivatives which were tested for their antitubercular activity. Compounds derived from 1,2-dodecanediol showed promising results with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium tuberculosis .
Case Study 2: Biocompatibility Evaluation
Research on biodegradable stent materials incorporating this compound indicated improved biocompatibility compared to traditional materials like silicone. The study assessed inflammatory mediator production and found that this compound-based materials elicited a lower inflammatory response over time .
属性
CAS 编号 |
39529-98-1 |
|---|---|
分子式 |
C12H26O2 |
分子量 |
202.33 g/mol |
IUPAC 名称 |
dodecane-1,1-diol |
InChI |
InChI=1S/C12H26O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h12-14H,2-11H2,1H3 |
InChI 键 |
GTZOYNFRVVHLDZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(O)O |
规范 SMILES |
CCCCCCCCCCCC(O)O |
Key on ui other cas no. |
39529-98-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















